

# potential off-target effects of ladademstat

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## Compound of Interest

Compound Name: *ladademstat*

Cat. No.: *B609776*

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## ladademstat Technical Support Center

Welcome to the technical support center for **ladademstat** (ORY-1001), a potent and highly selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information regarding potential off-target effects and to offer guidance for troubleshooting experiments.

## Frequently Asked Questions (FAQs)

Q1: How selective is **ladademstat** for LSD1?

A1: **ladademstat** is a highly selective inhibitor of LSD1.[1][2] Preclinical data demonstrates high selectivity over the closely related flavin adenine dinucleotide (FAD)-dependent amine oxidases, LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[3]

Q2: What are the known off-target activities of **ladademstat**?

A2: While highly selective for LSD1, at higher concentrations, **ladademstat** has been shown to interact with a limited number of other proteins. The most notable off-target activity is against spermine oxidase (SMOX). Inhibition of the imidazoline I2 receptor, norepinephrine and dopamine transporters, and L-type voltage-gated calcium channels has also been observed at micromolar concentrations.[3] A summary of the in vitro inhibitory activities is provided in Table 1.

Q3: What are the expected on-target effects of **ladademstat** that might be mistaken for off-target effects?

A3: Inhibition of LSD1 by **ladademstat** is known to induce differentiation of hematopoietic cells.[1][2] A common on-target effect observed in clinical trials is thrombocytopenia (a reduction in platelet count), which is an anticipated consequence of LSD1 inhibition in the hematopoietic system.[1] Researchers should be aware of this potential on-target phenotype when conducting preclinical studies.

Q4: Have any significant off-target effects been observed in clinical trials?

A4: **ladademstat** has demonstrated a good safety profile in clinical trials.[1] The majority of adverse events are considered to be related to the underlying disease or are expected on-target effects of LSD1 inhibition, such as myelosuppression in leukemia patients.[4] No significant, unexpected off-target toxicities have been reported.[1]

Q5: How does the selectivity of **ladademstat** compare to other LSD1 inhibitors?

A5: In a comparative in vitro study of 10 LSD1 inhibitors, **ladademstat** was found to be the most potent.[5] Significant differences in potency and selectivity were noted among the various LSD1 inhibitors tested.[5]

## Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed at high concentrations of **ladademstat**.

- Possible Cause: At concentrations significantly higher than the IC50 for LSD1, off-target effects may become apparent. For example, inhibition of spermine oxidase or other identified off-targets could contribute to the observed phenotype.[3]
- Troubleshooting Steps:
  - Confirm On-Target Engagement: Perform a dose-response experiment and correlate the phenotype with known markers of LSD1 inhibition, such as an increase in H3K4me2 levels.

- Titrate **ladademstat** Concentration: Determine the lowest effective concentration that achieves the desired on-target effect to minimize potential off-target contributions.
- Use a Structurally Unrelated LSD1 Inhibitor: As a control, test a different, structurally distinct LSD1 inhibitor to see if the phenotype is recapitulated. This can help distinguish between on-target and compound-specific off-target effects.

Issue 2: Discrepancies between in vitro and in vivo results.

- Possible Cause: Pharmacokinetic properties of **ladademstat**, such as metabolism and tissue distribution, can influence its effective concentration and potential for off-target effects in an in vivo model compared to a controlled in vitro environment.
- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of **ladademstat** and the on-target biomarker modulation in the tissue of interest to ensure adequate target engagement.
  - Evaluate Metabolites: Consider the potential activity of **ladademstat** metabolites, as they may have different selectivity profiles.

## Data Presentation

Table 1: In Vitro Selectivity Profile of **ladademstat**

Target	IC50 (μM)	Selectivity vs. LSD1 (fold)	Reference
LSD1 (KDM1A)	0.018	-	[3]
LSD2	>100	>5555	[3]
MAO-A	>100	>5555	[3]
MAO-B	>100	>5555	[3]
Spermine Oxidase (SMOX)	7.4	411	[3]
Imidazoline I2 Receptor	0.37	21	[3]
Norepinephrine Transporter	2.4	133	[3]
Dopamine Transporter	1.7	94	[3]
L-type Ca <sup>2+</sup> Channel	4.9	272	[3]

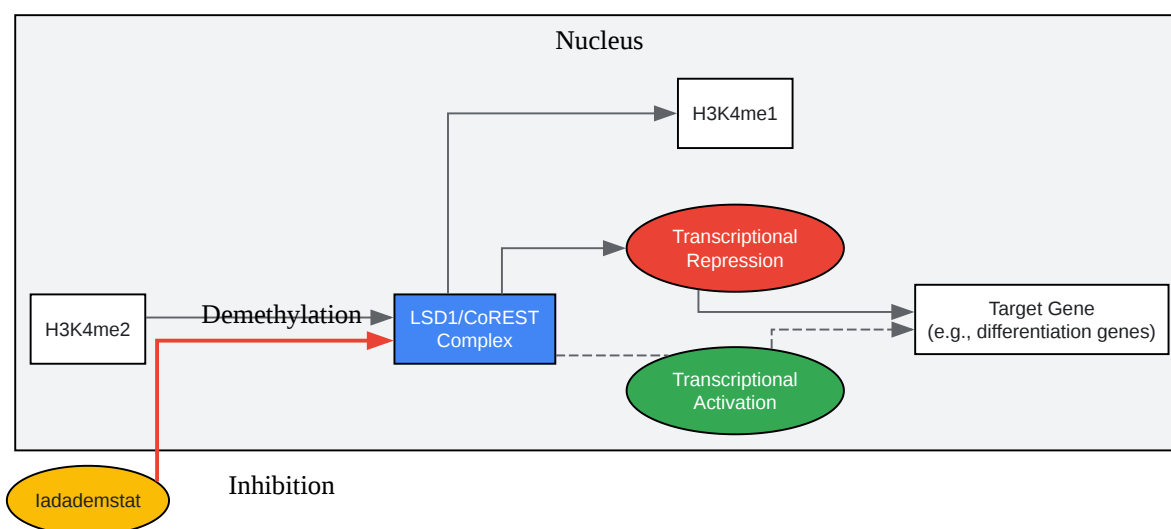
## Experimental Protocols

### Protocol 1: Assessment of On-Target LSD1 Inhibition in Cultured Cells

- **Cell Culture:** Plate cells of interest at an appropriate density and allow them to adhere or stabilize in culture overnight.
- **ladademstat Treatment:** Treat cells with a dose range of **ladademstat** (e.g., 0.01 μM to 10 μM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
- **Histone Extraction:** Harvest cells and perform histone extraction using a commercially available kit or standard laboratory protocols.
- **Western Blot Analysis:** Separate extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

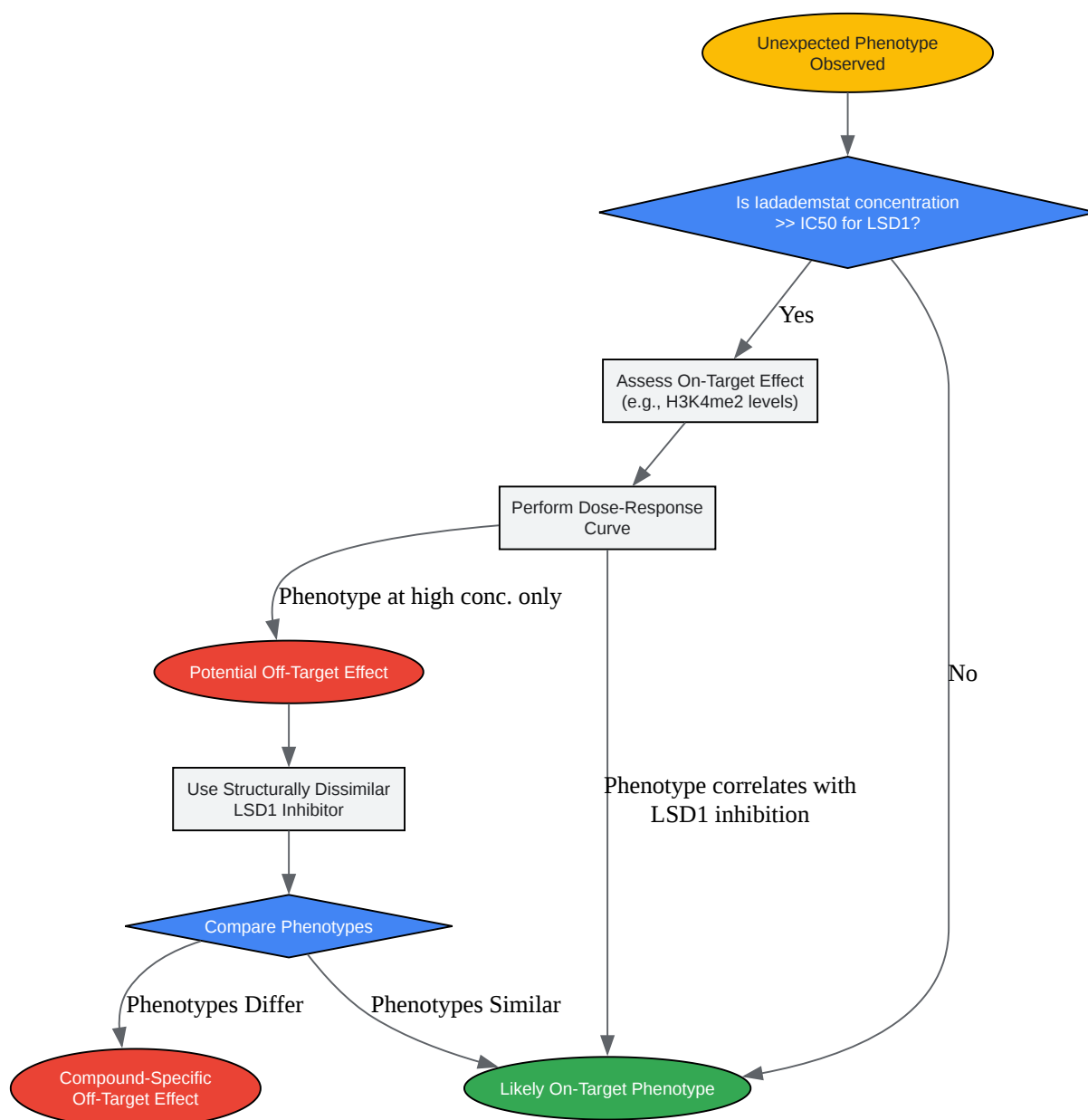
- Data Analysis: Quantify band intensities and normalize the H3K4me2 signal to the loading control. An increase in the H3K4me2 signal with increasing concentrations of **ladademstat** indicates on-target LSD1 inhibition.

## Visualizations



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Caption: On-target mechanism of **ladademstat** action.



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Caption: Troubleshooting workflow for unexpected phenotypes.

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